molecular formula C12H26O2 B12107945 1-Butanol, 4-(octyloxy)- CAS No. 71780-61-5

1-Butanol, 4-(octyloxy)-

Cat. No.: B12107945
CAS No.: 71780-61-5
M. Wt: 202.33 g/mol
InChI Key: PHIVDNISJOSJNM-UHFFFAOYSA-N
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Description

1-Butanol, 4-(octyloxy)- is an organic compound with the molecular formula C12H26O2. It is a derivative of 1-butanol, where the hydrogen atom at the fourth position is replaced by an octyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanol, 4-(octyloxy)- can be synthesized through a multi-step process. One common method involves the reaction of 1-butanol with octyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-butanol is replaced by the octyloxy group.

Industrial Production Methods

In an industrial setting, the production of 1-butanol, 4-(octyloxy)- can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-(octyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its alcohol form.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanol, 4-(octyloxy)- has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-(octyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The octyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets of proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol: A primary alcohol with a hydroxyl group at the first position.

    2-Butanol: A secondary alcohol with a hydroxyl group at the second position.

    Isobutanol: A branched-chain alcohol with a hydroxyl group at the first position.

    tert-Butanol: A tertiary alcohol with a hydroxyl group at the third position.

Uniqueness

1-Butanol, 4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This group enhances its lipophilicity and alters its reactivity compared to other butanol derivatives. The compound’s unique structure makes it valuable for specific applications in research and industry.

Properties

CAS No.

71780-61-5

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

4-octoxybutan-1-ol

InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-8-11-14-12-9-7-10-13/h13H,2-12H2,1H3

InChI Key

PHIVDNISJOSJNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCCCO

Origin of Product

United States

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